4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde
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Overview
Description
4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a hydroxymethyl group and a thiophene ring substituted with a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carbaldehyde group through a formylation reaction. The piperidine ring can be synthesized separately and then coupled with the thiophene derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to a primary alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-[3-(Carboxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde.
Reduction: 4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-methanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione: Another piperidine derivative with different functional groups.
4-[3-(Hydroxymethyl)-2-methyl-pyrrolidin-1-yl]-3H-thiophene-2-carbaldehyde: A similar compound with a pyrrolidine ring instead of piperidine.
Uniqueness
4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c13-6-9-2-1-3-12(5-9)10-4-11(7-14)15-8-10/h4,7-9,13H,1-3,5-6H2 |
InChI Key |
DWTBFFZVOVHUCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CSC(=C2)C=O)CO |
Origin of Product |
United States |
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